Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3-sulfamoylpyridin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-6-10(7-5-9)16-12-11(21(14,18)19)3-2-8-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUDBRFFYIJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate typically involves the following steps:
Formation of the Aminosulfonyl Intermediate: The initial step involves the reaction of 3-aminopyridine with a sulfonyl chloride to form 3-(aminosulfonyl)pyridine.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions to form the desired product. This step often requires the use of coupling agents such as carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0)
- Structural Differences: Replaces the aminosulfonyl-pyridine moiety with a pyridinylpyrimidinylamino group and substitutes the methyl ester with a carboxylic acid.
- The pyrimidine ring introduces additional hydrogen-bonding sites, which may alter target binding affinity .
Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS 641569-97-3)
- Structural Differences: Shares the pyridinylpyrimidinylamino group but uses an ethyl ester instead of a methyl ester.
- Similarities in synthesis (e.g., reductive alkylation methods using NaBH4/AcOH) suggest shared reactivity profiles .
[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate (CAS 756869-50-8)
- Structural Differences : Incorporates a dichloro-methylpyridine group and an isoindole-1,3-dione moiety.
- The isoindole-dione group may confer fluorescence properties or alter π-π stacking interactions .
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS) | Core Structure Differences | Functional Group Impact | Similarity Score |
|---|---|---|---|
| Methyl 4-{[3-(Aminosulfonyl)pyridin-2-yl]amino}benzoate | Reference compound: Pyridine-aminosulfonyl, methyl ester | Balanced solubility/reactivity | — |
| 641569-94-0 | Pyridinylpyrimidinylamino, carboxylic acid | Enhanced hydrophilicity | 0.77 |
| 641569-97-3 | Pyridinylpyrimidinylamino, ethyl ester | Higher lipophilicity | 0.73 |
| 756869-50-8 | Dichloro-pyridine, isoindole-dione | Electrophilic reactivity | N/A |
Biological Activity
Overview
Methyl 4-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate is an organic compound with significant biochemical properties. It features a benzoate ester linked to a pyridine ring via an aminosulfonyl group, making it a candidate for various biological applications. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic uses, and relevant research findings.
This compound exhibits notable interactions with various enzymes involved in metabolic processes. Key properties include:
- Enzyme Interactions : This compound can interact with enzymes responsible for sulfonation and methylation, which are crucial for detoxification pathways. The binding often leads to inhibition or activation of these enzymes, influencing metabolic outcomes.
- Mechanism of Action : The compound may form covalent bonds with the active sites of enzymes, thereby altering their activity. For instance, it has been noted to inhibit sulfonamide enzymes, impacting the sulfonation pathway significantly.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of this compound can exhibit antibacterial and antifungal activities, making them valuable in pharmaceutical applications.
Antitumor Activity
Research has shown that compounds similar to this compound demonstrate antitumor properties. For example, some derivatives have been tested against various cancer cell lines, revealing significant cytotoxic effects. This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Case Studies
- Cytotoxicity Studies : A study investigating the cytotoxic effects of related compounds on MCF-7 and MDA-MB-231 breast cancer cell lines found that certain derivatives exhibited marked toxicity, particularly in the presence of halogen substituents. These findings suggest that structural modifications can enhance biological activity .
- Antifungal Activity : Another research effort evaluated the antifungal efficacy of various derivatives against common phytopathogenic fungi. Results indicated that certain modifications to the base structure could improve antifungal potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
Table 1: Biological Activities of this compound Derivatives
| Compound Derivative | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 |
| Compound B | Antifungal | C. albicans | 10 |
| Compound C | Antitumor | MCF-7 | 5 |
| Compound D | Antitumor | MDA-MB-231 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
